molecular formula C10H14N2O4 B12892695 tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate CAS No. 832077-45-9

tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate

Cat. No.: B12892695
CAS No.: 832077-45-9
M. Wt: 226.23 g/mol
InChI Key: SEBIDSHKYHDAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate is a carbamate-protected compound featuring a 1,3-oxazole heterocycle linked via a ketone-containing ethyl chain. This structure is significant in medicinal chemistry, particularly as a synthetic intermediate for bioactive molecules. The tert-butyl carbamate group provides stability and modulates solubility, while the 1,3-oxazole ring contributes to hydrogen-bonding and π-π stacking interactions, enhancing binding affinity in drug design . Its molecular formula, C₁₀H₁₄N₂O₄, and molecular weight (~230–250 g/mol, depending on substituents) position it within a class of mid-sized heterocyclic compounds.

Properties

CAS No.

832077-45-9

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8(13)7-5-15-6-12-7/h5-6H,4H2,1-3H3,(H,11,14)

InChI Key

SEBIDSHKYHDAPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=COC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with an oxazole derivative under specific conditions. One common method includes the use of tert-butyl chloroformate and oxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives .

Scientific Research Applications

tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. This compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (5n)

  • Structure : Replaces 1,3-oxazole with a 1,2,4-oxadiazole ring and includes a pyridine substituent.
  • Molecular Formula : C₁₄H₁₇N₃O₃.
  • Key Data :
    • Molecular weight: 298 [M+Na]+ (m/z).
    • Melting point: 85–87°C.
    • Synthesis: HClO₄-SiO₂ catalysis at 80°C for 8 minutes, purified via silica gel chromatography (hexane/ethyl acetate) .

tert-Butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate

  • Structure : Methyl group at the 2-position of the 1,3-oxazole.
  • Molecular Formula : C₉H₁₄N₂O₃.
  • Key Data: Molecular weight: 198.22 g/mol (CAS 1240621-19-5). Synthesis: Not detailed in evidence but likely involves similar carbamate protection strategies .
  • Comparison : The methyl group reduces steric hindrance compared to bulkier substituents, possibly improving synthetic accessibility.

Functional Group Modifications

tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate

  • Structure : Replaces 1,3-oxazole with a 4-hydroxyphenyl group.
  • Molecular Formula: C₁₃H₁₇NO₄.
  • Key Data :
    • Molecular weight: 251.28 g/mol (CAS 607358-50-9).

tert-Butyl [2-(1-methyl-1H-pyrazol-5-yl)-2-oxoethyl]carbamate (40)

  • Structure : Substitutes 1,3-oxazole with a pyrazole ring.
  • Key Data : Synthesized as an intermediate for ADAMTS7 inhibitors, highlighting its role in targeting enzymatic activity .
  • Comparison : Pyrazole’s dual nitrogen atoms may improve metal-binding properties, useful in metalloenzyme inhibition.

Molecular Weight and Solubility Trends

Compound Molecular Weight (g/mol) Key Substituent Solubility Inference
Target Compound ~230–250 1,3-Oxazole Moderate lipophilicity
tert-Butyl (5n) 298 1,2,4-Oxadiazole Higher polarity due to N-rich ring
tert-Butyl (2-acetylhydrazinyl) 231.25 Acetylhydrazine Increased hydrogen bonding
tert-Butyl (dithian-2-yl) 277.4 1,3-Dithiane Enhanced lipophilicity (S atoms)

Biological Activity

tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N3O3
  • CAS Number : 2375271-42-2

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives, including tert-butyl carbamates, have been extensively studied. A review highlighted that oxazole compounds exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
133.2Aspergillus niger
141.6Candida neoformans
153.2Candida krusei

Research indicates that certain derivatives demonstrate potent activity against resistant strains, making them valuable in developing new antimicrobial agents .

Anticancer Activity

Emerging studies suggest that oxazole derivatives may possess anticancer properties. For example, a series of substituted oxazoles were evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of oxazole derivatives on breast cancer cell lines (MCF-7), this compound showed promising results with an IC50 value indicating significant growth inhibition compared to control groups.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membrane Integrity : It can compromise the integrity of microbial cell membranes, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.